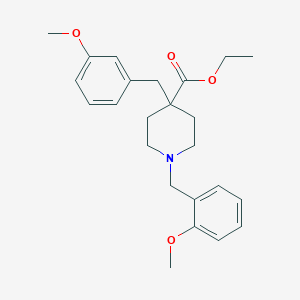![molecular formula C17H22ClNO4 B4623417 8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)
8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
説明
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves multi-step chemical reactions starting from simple precursors. For instance, spirocyclic derivatives like 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane have been synthesized using reactions such as the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, showcasing the complex pathways involved in constructing spirocyclic frameworks (Kukharev, 1995).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their spiro configuration, where a quaternary carbon atom is shared between two rings. This structure imparts unique stereochemical properties to the molecule. Techniques such as IR, 1H, and 13C NMR spectroscopy, along with mass spectrometry, are crucial for confirming the structure of such compounds (Kukharev, 1995).
Chemical Reactions and Properties
Spirocyclic compounds participate in various chemical reactions, reflecting their chemical properties. For instance, the presence of functional groups such as ethers and amines in the spirocyclic framework can lead to reactions like alkylation, acylation, and cycloaddition, which are pivotal in modifying the compound's chemical properties and biological activity.
Physical Properties Analysis
The physical properties of spirocyclic compounds like solubility, melting point, and crystal structure are influenced by their molecular structure. For example, the crystalline structure of similar compounds has been studied using techniques like X-ray crystallography, which provides insights into their solid-state properties and potential for material applications (Kagawa et al., 1994).
科学的研究の応用
Removal Efficiency of Water-soluble Carcinogens
A study by Akceylan et al. (2009) describes the synthesis of a Mannich base derivative utilizing 1,4-dioxa-8-azaspiro[4.5]decane and its application in removing water-soluble carcinogenic azo dyes and aromatic amines from water. The sorbents showed high efficiency in azo dye removal, achieving 95-99% effectiveness under certain conditions, indicating their potential in water purification processes Akceylan, Bahadir, & Yılmaz, 2009.
Synthesis of Enantiomerically Pure Compounds
Schwartz et al. (2005) developed a method to synthesize enantiomerically pure 1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. This approach allows for the creation of complex spiroacetal systems, which could have implications in the synthesis of biologically active molecules Schwartz, Hayes, Kitching, & De Voss, 2005.
Synthesis of the First Perhydro-1,3-dioxa-6-azocine
Kukharev (1995) reported the synthesis of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, marking the first example of a perhydro-1,3-dioxa-6-azocine. This compound was synthesized from 4-methyl-1-oxa-4-azaspiro[4.5]decane, expanding the range of known spirocyclic compounds Kukharev, 1995.
Synthesis and Application in Nonlinear Optical Devices
Kagawa et al. (1994) explored the use of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) for nonlinear optical devices. They studied material purification, single crystal growth, and optical properties of APDA, demonstrating its potential for frequency doublers in laser devices Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-12-3-4-14(18)15(11-12)23-13(2)16(20)19-7-5-17(6-8-19)21-9-10-22-17/h3-4,11,13H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQERATSIHPKAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)


![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)
![2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4623377.png)
![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)
![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)